molecular formula C9H7Cl2FO B8544475 3-Chloro-1-(3-chloro-5-fluorophenyl)propan-1-one

3-Chloro-1-(3-chloro-5-fluorophenyl)propan-1-one

Cat. No.: B8544475
M. Wt: 221.05 g/mol
InChI Key: AOAADCFSBCADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-chloro-5-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H7Cl2FO and its molecular weight is 221.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Cl2FO/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2

InChI Key

AOAADCFSBCADEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask (500 mL) containing zinc chloride (6.98 g, 51.2 mmol) was dried by heating using a heat gun under vacuum. After cooling to room temperature, a solution of 3-chloro-5-fluorophenylmagnesium bromide (0.5 M in dry tetrahydrofuran, 100 mL, 50.0 mmol) was added to the reaction flask via a cannula, and the mixture was stirred until all zinc chloride solid was dissolved and the formation of a sluggish bright yellow solution (˜1 h). A warm bath (40° C) may be applied to complete this process. Anhydrous tetrahydrofuran (100 mL) was added, followed by tetrakis(triphenylphosphine)palladium (2.89 g, 2.50 mmol, 0.05 equiv.). After cooling to 0° C., 3-chloropropionyl chloride (5.05 mL, 52.5 mmol, 1.05 equiv.) was added dropwise and the mixture was stirred at 0° C. for 2 hours. The reaction mixture was acidified with an aqueous hydrochloric acid solution (3 N), then extracted with diethyl ether (2×250 mL). The combined ether extracts were washed with a saturated aqueous sodium bicarbonate solution, brine, dried (anhydrous sodium sulfate), and concentrated. The crude oil was purified by Isco CombiFlash Companion column chromatography (silica gel, 0-15% ethyl acetate/hexane) and the resulting white solid was recrystallized (minimal diethyl ether/hexane/−25° C.) to give pure 3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one as a white powder (5.54 g, 50%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.98 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
2.89 g
Type
catalyst
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

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